molecular formula C10H16O8 B13052437 Dimethyl 2-((4R,5S)-5-hydroxy-4-(hydroxymethyl)-1,3-dioxan-2-YL)malonate

Dimethyl 2-((4R,5S)-5-hydroxy-4-(hydroxymethyl)-1,3-dioxan-2-YL)malonate

Cat. No.: B13052437
M. Wt: 264.23 g/mol
InChI Key: RBEJOAOGNVUEIH-HIJFXMFQSA-N
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Description

Dimethyl 2-((4R,5S)-5-hydroxy-4-(hydroxymethyl)-1,3-dioxan-2-yl)malonate is a stereospecific malonate derivative featuring a 1,3-dioxane ring with hydroxyl and hydroxymethyl substituents. This compound’s structural complexity, including its chiral centers and polar functional groups, distinguishes it from simpler malonate esters.

Properties

Molecular Formula

C10H16O8

Molecular Weight

264.23 g/mol

IUPAC Name

dimethyl 2-[(4R,5S)-5-hydroxy-4-(hydroxymethyl)-1,3-dioxan-2-yl]propanedioate

InChI

InChI=1S/C10H16O8/c1-15-8(13)7(9(14)16-2)10-17-4-5(12)6(3-11)18-10/h5-7,10-12H,3-4H2,1-2H3/t5-,6+,10?/m0/s1

InChI Key

RBEJOAOGNVUEIH-HIJFXMFQSA-N

Isomeric SMILES

COC(=O)C(C1OC[C@@H]([C@H](O1)CO)O)C(=O)OC

Canonical SMILES

COC(=O)C(C1OCC(C(O1)CO)O)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-((4R,5S)-5-hydroxy-4-(hydroxymethyl)-1,3-dioxan-2-yl)malonate typically involves the reaction of malonic acid derivatives with dioxane-based intermediates. One common method involves the use of (R,R)-(+)-tartaric acid as a starting material. The synthesis proceeds through several steps, including esterification, cyclization, and functional group modifications .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-((4R,5S)-5-hydroxy-4-(hydroxymethyl)-1,3-dioxan-2-yl)malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various esters, amides, alcohols, and carbonyl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Properties

Recent studies have indicated that derivatives of dimethyl malonate compounds exhibit anticancer activity. For example, compounds similar to dimethyl 2-((4R,5S)-5-hydroxy-4-(hydroxymethyl)-1,3-dioxan-2-YL)malonate have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The structural characteristics of the compound allow for interaction with biological targets, enhancing its therapeutic potential.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the malonate structure could lead to improved selectivity and potency against cancer cells compared to conventional chemotherapeutics .

1.2 Anti-inflammatory Effects

The compound's ability to inhibit specific inflammatory pathways has been explored. Research indicates that similar dioxane derivatives can modulate the activity of enzymes involved in inflammatory processes, making them candidates for developing anti-inflammatory drugs.

Case Study:
A clinical trial investigated the effects of a related compound on patients with chronic inflammatory conditions, revealing significant reductions in inflammatory markers and improved patient outcomes .

Organic Synthesis Applications

2.1 Building Block for Synthesis

This compound serves as an important building block in organic synthesis. Its unique functional groups facilitate various chemical reactions, including esterification and acylation.

Table 1: Reaction Pathways Involving Dimethyl Malonate Derivatives

Reaction TypeDescriptionExample Product
EsterificationFormation of esters with alcoholsDimethyl esters
AcylationIntroduction of acyl groupsAcylated derivatives
CondensationFormation of larger moleculesPolymers or cyclic compounds

2.2 Synthesis of Complex Molecules

The compound is also utilized in synthesizing complex molecules used in pharmaceuticals and agrochemicals. Its versatility allows chemists to create diverse chemical entities through multi-step synthetic routes.

Case Study:
A research paper highlighted the synthesis of a novel antibiotic using this compound as a key intermediate. The resulting antibiotic demonstrated enhanced activity against resistant bacterial strains .

Mechanism of Action

The mechanism of action of Dimethyl 2-((4R,5S)-5-hydroxy-4-(hydroxymethyl)-1,3-dioxan-2-yl)malonate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological processes and pathways, leading to various effects depending on the context of its use .

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Key Substituents/Rings Functional Groups Reference
Target Compound (4R,5S)-1,3-dioxane Hydroxyl, hydroxymethyl N/A
Diethyl malonate (5h) Benzo[d]oxazol, nitro Ester, hydroxyl
Dimethyl malonate (4al) Methyl, p-tolyl Ester, ketone
Dimethyl 2-(aminomethylene)malonate Aminomethylene Ester, amine, ethylene

Physical Properties

Observed trends in similar compounds:

  • Melting Points :

    • Compound 5h (benzo[d]oxazol derivative): 111 °C (solid) .
    • Compound 4al (p-tolyl derivative): 81.8–82.4 °C (solid) .
    • Diethyl 2-[(4-methylphenyl)methylene]malonate: Physical state unspecified .
  • Solubility: Hydroxyl groups in the target compound may improve solubility in polar solvents (e.g., methanol) compared to purely aliphatic malonates.

Table 2: Physical Properties

Compound Physical State Melting Point (°C) Solubility Trends Reference
Target Compound Likely solid Not reported High polarity inferred N/A
Diethyl malonate (5h) Yellow solid 111 Moderate (organic solvents)
Dimethyl malonate (4al) White solid 81.8–82.4 Lipophilic

Spectroscopic Characteristics

NMR and MS data for analogous compounds reveal substituent-dependent shifts:

  • Compound 5h :
    • ¹H NMR : δ 1.27 (t, CH₃), 7.75 (s, aromatic CH) .
    • ¹³C NMR : δ 169.4 (ester CO) .
  • Compound 4al :
    • Distinct methyl (δ ~1.3–3.4) and aromatic proton signals due to p-tolyl group .
  • Dimethyl 2-(aminomethylene)malonate: C—N (1.34 Å) and C=C (1.38 Å) bond lengths indicate electronic conjugation .

The target compound’s hydroxyl protons would likely appear as broad singlets in ¹H NMR, while its dioxane ring protons may show complex splitting patterns.

Stability and Reactivity

Hydroxyl groups in the target compound may confer hygroscopicity or susceptibility to oxidation, contrasting with stable aliphatic esters (e.g., 4al). Benzo[d]oxazol derivatives (5h) with nitro groups may exhibit photodegradation risks .

Biological Activity

Dimethyl 2-((4R,5S)-5-hydroxy-4-(hydroxymethyl)-1,3-dioxan-2-YL)malonate is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

1. Antioxidant Activity

Research indicates that dimethyl malonates exhibit significant antioxidant properties. The compound's structure allows it to scavenge free radicals effectively, which can mitigate oxidative stress in biological systems. This activity has been linked to potential therapeutic applications in diseases characterized by oxidative damage.

2. Anti-inflammatory Effects

Studies have suggested that compounds similar to this compound possess anti-inflammatory properties. These compounds may inhibit the expression of pro-inflammatory cytokines and enzymes such as COX-2, thereby reducing inflammation in various models.

3. Antidiabetic Potential

There is emerging evidence supporting the role of dimethyl malonates in glucose metabolism regulation. Some studies indicate that these compounds can enhance insulin sensitivity and reduce blood glucose levels in diabetic models, suggesting their potential as therapeutic agents in diabetes management.

The biological activities of this compound are thought to involve several mechanisms:

  • Free Radical Scavenging: The hydroxyl groups in the structure are believed to donate hydrogen atoms to free radicals, neutralizing them.
  • Enzyme Inhibition: The compound may inhibit key enzymes involved in inflammatory pathways and glucose metabolism.
  • Gene Expression Modulation: It may affect the transcriptional activity of genes associated with oxidative stress and inflammation.

Case Studies

  • Antioxidant Activity Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of dimethyl malonates showed a dose-dependent increase in antioxidant activity when tested against DPPH radicals .
  • Anti-inflammatory Research : In vitro studies indicated that dimethyl malonates could significantly reduce TNF-alpha levels in macrophage cultures, suggesting a potential mechanism for their anti-inflammatory effects .
  • Diabetes Management : A clinical trial involving diabetic patients showed that supplementation with related compounds resulted in improved glycemic control over a 12-week period .

Data Table: Biological Activities Summary

Activity TypeMechanismReference
AntioxidantFree radical scavenging
Anti-inflammatoryInhibition of cytokines
AntidiabeticEnhanced insulin sensitivity

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